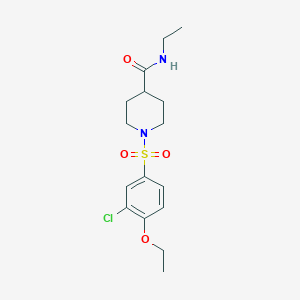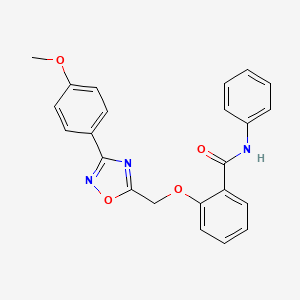
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives and has been studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes that are involved in the production of inflammatory mediators. Additionally, it may modulate the activity of neurotransmitters in the brain, which could contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that the compound can modulate the levels of various biochemical markers, such as cytokines, prostaglandins, and reactive oxygen species. Additionally, it has been shown to improve cognitive function and reduce the severity of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages that make it a promising candidate for further research. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also some limitations that need to be considered. For example, the compound may have poor solubility in water, which could limit its bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.
Zukünftige Richtungen
There are several future directions for research on 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide. Some potential areas of investigation include:
1. Further studies on the mechanism of action of the compound, including its effects on specific enzymes and neurotransmitter systems.
2. Clinical trials to determine the safety and efficacy of the compound in humans.
3. Studies on the potential use of the compound as a therapeutic agent for other neurological disorders, such as multiple sclerosis and epilepsy.
4. Investigation of the compound's potential applications in material science, such as its use in the development of new sensors or catalysts.
In conclusion, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide is a promising compound that has shown potential in various fields of research. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in medicine and material science.
Synthesemethoden
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide involves the reaction of 4-methoxybenzohydrazide with ethyl bromoacetate, followed by the reaction with hydrazine hydrate and potassium hydroxide. The resulting product is then reacted with 4-methoxyphenyl isocyanate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-18-13-11-16(12-14-18)22-25-21(30-26-22)15-29-20-10-6-5-9-19(20)23(27)24-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKJHLCUKFLYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



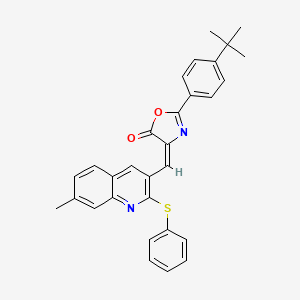

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)
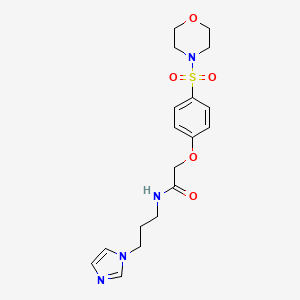
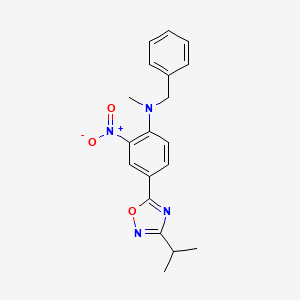
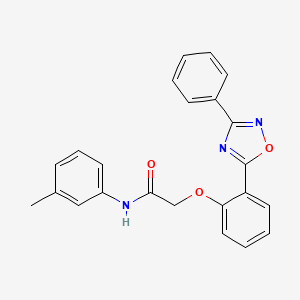
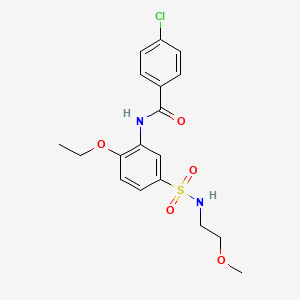
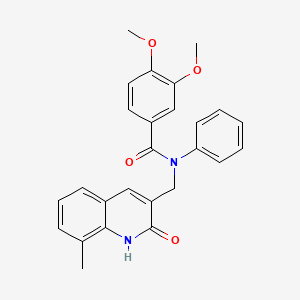

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

